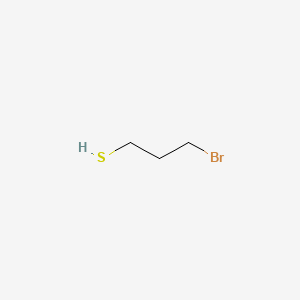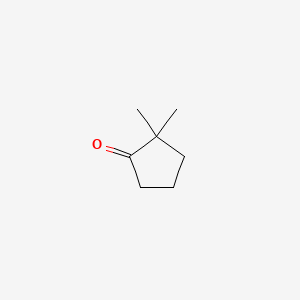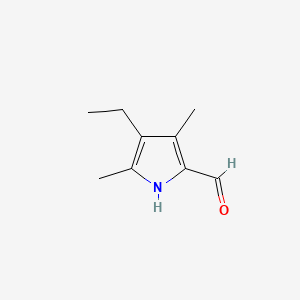
3-Bromopropane-1-thiol
Descripción general
Descripción
3-Bromopropane-1-thiol is an organic compound with the molecular formula C3H7BrS . It has an average mass of 155.057 Da and a monoisotopic mass of 153.945175 Da .
Synthesis Analysis
Thiols, such as 3-Bromopropane-1-thiol, can be prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . For instance, a bromoalkane could react with sodium hydrosulfide to give the corresponding thiol .Molecular Structure Analysis
The molecular structure of 3-Bromopropane-1-thiol consists of carbon ©, hydrogen (H), bromine (Br), and sulfur (S) atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of 3-Bromopropane-1-thiol would likely involve its thiol and bromine functional groups. The thiol group could undergo oxidation reactions to form disulfides, while the bromine atom could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3-Bromopropane-1-thiol has a boiling point of approximately 169.0±23.0 °C at 760 mmHg and a vapor pressure of 2.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.9±3.0 kJ/mol, and it has a flash point of 56.0±22.6 °C .Aplicaciones Científicas De Investigación
Synthesis of Thiol-Functionalized Compounds
3-Bromopropane-1-thiol: is often used as a building block in the synthesis of thiol-functionalized compounds. Thiols are known for their ability to form disulfide bonds, which are crucial in the structure and function of many proteins. The bromine atom in 3-Bromopropane-1-thiol can be substituted with other groups to create a wide range of thiol-containing molecules, which can have applications in pharmaceuticals and materials science .
Development of Hydrogel Biomaterials
In biomedical engineering, 3-Bromopropane-1-thiol is utilized in the development of hydrogel biomaterials. Hydrogels are networks of polymer chains that can retain a large amount of water, making them highly suitable for biological applications. By incorporating thiol groups from 3-Bromopropane-1-thiol into hydrogels, researchers can create materials with enhanced properties, such as improved cell adhesion or controlled drug release .
Surface Modification of Nanoparticles
The thiol group in 3-Bromopropane-1-thiol can bind to the surface of gold nanoparticles, allowing for the surface modification of these particles. This is particularly useful in the field of nanotechnology, where gold nanoparticles are used for drug delivery, diagnostic assays, and as catalysts in chemical reactions. The surface modification can provide stability to the nanoparticles and enable the attachment of other functional molecules .
Creation of Self-Assembled Monolayers (SAMs)
3-Bromopropane-1-thiol can be used to create self-assembled monolayers (SAMs) on metal surfaces. SAMs are organized layers of molecules that form spontaneously on substrates and are used to modify the chemical and physical properties of surfaces. These monolayers can be used in sensor technology, corrosion protection, and in the creation of microelectronic devices .
Ligand for Transition Metal Catalysts
In organometallic chemistry, 3-Bromopropane-1-thiol can act as a ligand for transition metal catalysts. The thiol group can bind to metals, forming complexes that are used in catalytic processes such as cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Synthesis of Thiol-Ene Polymers
Thiol-ene polymerization is a type of step-growth polymerization where a thiol is reacted with an alkene to form a polymer. 3-Bromopropane-1-thiol can be used in this reaction to introduce thiol groups into polymers. Thiol-ene polymers have a variety of applications, including in coatings, adhesives, and as materials for 3D printing .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromopropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrS/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNEJBJFZHNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997119 | |
| Record name | 3-Bromopropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropane-1-thiol | |
CAS RN |
75694-39-2 | |
| Record name | 1-Propanethiol, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075694392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















